Perisesaccharide B: A Comprehensive Technical Dossier
Perisesaccharide B: A Comprehensive Technical Dossier
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perisesaccharide B is a naturally occurring oligosaccharide isolated from the root barks of Periploca sepium. This document provides a detailed overview of its chemical structure, physicochemical properties, and the methodologies employed for its isolation and characterization. Due to the limited publicly available data on its biological activities, this guide focuses on the foundational chemical and analytical aspects of Perisesaccharide B.
Chemical Structure and Properties
Perisesaccharide B is a complex oligosaccharide with the molecular formula C36H60O18.[1] Its structure was elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
Figure 1: 2D Chemical Structure of Perisesaccharide B
(A 2D chemical structure image of Perisesaccharide B would be presented here, based on the IUPAC name and information from PubChem.)
IUPAC Name: [(2S,3R,4S,5S,6R)-5-hydroxy-2-[(2R,3R,4S,6S)-6-[(2R,3S,4R,6S)-4-hydroxy-6-[(2R,3R,4S,6S)-4-methoxy-6-[(2R,3R,4R)-4-methoxy-2-methyl-6-oxooxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-methyloxan-3-yl] acetate[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C36H60O18 | PubChem[1] |
| Molecular Weight | 780.8 g/mol | PubChem[1] |
| CAS Number | 1095261-93-0 | MedchemExpress, LabSolutions[2][3] |
| Appearance | White to off-white solid | MedchemExpress[2] |
Data Presentation: Spectroscopic Data Summary
The structural elucidation of Perisesaccharide B relied on detailed analysis of its NMR and mass spectrometry data. While the full raw data is not publicly available, the key quantitative information would be presented as follows:
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data
| Ion | Calculated m/z | Observed m/z |
| [M+Na]+ | Data not available | Data not available |
Note: The specific HRESIMS data is reported in the primary literature but is not accessible through publicly available databases.
¹H and ¹³C NMR Spectroscopic Data
The complete assignment of proton and carbon signals is crucial for the structural confirmation of Perisesaccharide B. The following tables represent the expected format for the presentation of this data, which would be populated with the chemical shifts (δ) in ppm and coupling constants (J) in Hz from the original publication.
Table 1: ¹H NMR Spectroscopic Data for Perisesaccharide B (in CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Data not available | Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Spectroscopic Data for Perisesaccharide B (in CDCl₃)
| Position | δC (ppm) |
| Data not available | Data not available |
Note: The specific ¹H and ¹³C NMR chemical shifts and coupling constants for Perisesaccharide B are contained within the primary scientific publication and are not available in public databases.
Experimental Protocols
The isolation and purification of Perisesaccharide B from the root barks of Periploca sepium involves a multi-step process. The following is a generalized protocol based on standard phytochemical extraction and purification techniques for oligosaccharides. The specific details are reported in Wang L, et al. Planta Med. 2010.
Extraction and Isolation
-
Plant Material Preparation: The root barks of Periploca sepium are collected, dried, and pulverized to a coarse powder.
-
Solvent Extraction: The powdered plant material is subjected to extraction with a suitable solvent, typically 95% ethanol, at room temperature. This process is repeated multiple times to ensure exhaustive extraction.
-
Solvent Partitioning: The crude ethanol extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The oligosaccharides are expected to be enriched in the n-butanol fraction.
-
Chromatographic Purification: The n-butanol fraction is subjected to a series of chromatographic techniques for the isolation of individual compounds. This typically includes:
-
Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol.
-
Sephadex LH-20 Column Chromatography: Fractions containing oligosaccharides are further purified on a Sephadex LH-20 column using methanol as the eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC, often with a C18 column and a mobile phase consisting of a gradient of acetonitrile and water.
-
Structural Elucidation
The chemical structure of the purified Perisesaccharide B is determined using the following spectroscopic methods:
-
Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition.
-
NMR Spectroscopy:
-
1D NMR: ¹H and ¹³C NMR spectra are recorded to identify the types and number of protons and carbons.
-
2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are performed to establish the connectivity of protons and carbons and to determine the sequence and linkage of the monosaccharide units.
-
Mandatory Visualization
As there is no publicly available information on the specific signaling pathways or biological activities of Perisesaccharide B, the following diagram illustrates the logical workflow for its discovery and characterization.
Caption: Workflow for the isolation and structural elucidation of Perisesaccharide B.
Conclusion
Perisesaccharide B is a complex oligosaccharide whose chemical structure has been rigorously established. This technical guide provides a summary of its known properties and the methodologies for its study. Further research is warranted to elucidate the biological activities and potential therapeutic applications of this natural product. The detailed experimental data from the primary literature remains a key resource for any future investigation.
